BenchChemオンラインストアへようこそ!

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Medicinal Chemistry Kinase Inhibition CTPS1 Inhibition

N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide (CAS 1903863-29-5) is a synthetic small molecule featuring a benzamide core substituted with a 1,3-thiazol-2-yloxy group at the para position and an N-linked oxan-4-ylsulfanyl ethyl side chain. The compound is offered as a research chemical by multiple suppliers, with a molecular formula of C₁₇H₂₀N₂O₃S₂ and a molecular weight of 364.5 g/mol.

Molecular Formula C17H20N2O3S2
Molecular Weight 364.48
CAS No. 1903863-29-5
Cat. No. B2726672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide
CAS1903863-29-5
Molecular FormulaC17H20N2O3S2
Molecular Weight364.48
Structural Identifiers
SMILESC1COCCC1SCCNC(=O)C2=CC=C(C=C2)OC3=NC=CS3
InChIInChI=1S/C17H20N2O3S2/c20-16(18-7-11-23-15-5-9-21-10-6-15)13-1-3-14(4-2-13)22-17-19-8-12-24-17/h1-4,8,12,15H,5-7,9-11H2,(H,18,20)
InChIKeyMYZLHCWXHHZSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide (CAS 1903863-29-5)


N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide (CAS 1903863-29-5) is a synthetic small molecule featuring a benzamide core substituted with a 1,3-thiazol-2-yloxy group at the para position and an N-linked oxan-4-ylsulfanyl ethyl side chain . The compound is offered as a research chemical by multiple suppliers, with a molecular formula of C₁₇H₂₀N₂O₃S₂ and a molecular weight of 364.5 g/mol . Despite its appearance in commercial catalogs, no peer-reviewed journal articles, patents, or public biological assay data have been identified that describe its specific biological activity, target engagement, or pharmacological profile [1].

Why Substitution is Not Straightforward for N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide


This compound occupies a chemical space defined by a unique combination of three functional modules—an oxane-thioether linker, a thiazolyl-oxybenzamide core, and a secondary benzamide nitrogen—that collectively determine conformational, electronic, and potential recognition properties. Closely related in-class compounds differ in the nature of the N-substituent, the heteroaryl ether, or the thioether side chain, and even small structural changes (e.g., replacing the tetrahydropyran sulfur with oxygen, altering the thiazole connectivity, or modifying the amide substitution) can drastically alter solubility, metabolic stability, and binding-site complementarity [1]. In the absence of publicly available comparative biological data, generic substitution cannot be assumed to preserve the binding or pharmacokinetic profile that may have motivated the design of this specific chemotype [1].

Quantitative Differentiation Evidence for N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide in Scientific Selection


Absence of Published Comparative Activity Data Prevents Direct Head-to-Head Quantification

A comprehensive search of public resources (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) returned no quantitative in vitro or in vivo data for CAS 1903863-29-5 [1]. The compound is not included as an exemplified molecule in any patent, and no IC50, Ki, EC50, or selectivity data are available [1]. Consequently, no direct head-to-head comparison, cross-study comparable analysis, or class-level inference can be constructed that would satisfy the requirement for comparator-based quantitative evidence [1]. The closest analogs (e.g., N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide, CAS 2034524-72-4; N,N-diethyl-4-(thiazol-2-yloxy)benzamide, CAS not listed) likewise lack published biological data beyond vendor-generated summaries .

Medicinal Chemistry Kinase Inhibition CTPS1 Inhibition

Structural Differentiation from Common Benzamide-Thiazole Chemotypes Remains Unquantified

The compound can be distinguished structurally from more common benzamide-thiazole chemotypes: (i) it carries a tetrahydropyran (THP) ring connected via a thioether linker to the N-ethyl spacer, whereas many analogs use a piperidine or morpholine at that position [1]; (ii) the thiazole is attached through an ether linkage at the para position, a motif found in only a subset of benzamide-thiazole inhibitors [1]; (iii) the secondary benzamide NH may engage in critical hydrogen bonds. However, without measured logD, solubility, permeability, metabolic stability, or target engagement data, these structural features cannot be translated into selectable quantitative advantages [2].

Chemical Probe Design Structure-Activity Relationship Fragment-Based Discovery

Lack of Patent Exemplification Limits Procurement Justification

A patent search across WIPO, USPTO, and EPO databases shows no patent that specifically names, exemplifies, or claims CAS 1903863-29-5 [1]. The compound does not appear in the CAS-listed patent families for benzamide-thiazole derivatives [1]. In contrast, numerous in-class inhibitors (e.g., certain CTPS1 inhibitors disclosed in WO2023205475A1) are backed by patent examples with measured IC50 values [2]. The absence of patent exemplification means the compound lacks the detailed synthetic protocols, analytical characterization, and biological data that typically enable confident procurement for target-specific studies [2].

Patent Analysis Chemical Matter Freedom-to-Operate

Realistic Application Scenarios for N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide Based on Available Evidence


Chemical Space Exploration in Fragment- or Structure-Based Library Design

The compound's unique combination of a tetrahydropyran-thioether linker and a thiazolyl-oxybenzamide core makes it a candidate for inclusion in diversity-oriented screening libraries aimed at testing novel chemotypes against under-explored targets [1]. Its structural features may serve as a starting point for fragment elaboration when experimental binding data are generated internally [1].

In-House SAR Profiling with Custom Synthesized Analogs

Organizations with medicinal chemistry capabilities may procure this compound as a reference for synthesizing a focused library of analogs. Because the core scaffold is not protected by composition-of-matter patents [1], it offers a low-risk entry into a new chemical series, provided that internal resources are available to generate the missing pharmacokinetic and target-engagement data [2].

Method Development for LC-MS/MS or Biophysical Assays

The compound can function as a model substrate for developing analytical methods (e.g., reverse-phase HPLC, HILIC, or mass spectrometry parameters) for benzamide-thiazole chemotypes, leveraging its moderate predicted logP (~2.8) and distinct UV chromophore [1]. Its use in method validation does not require disclosure of biological activity, aligning with the current evidence gap [1].

Quote Request

Request a Quote for N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(1,3-thiazol-2-yloxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.